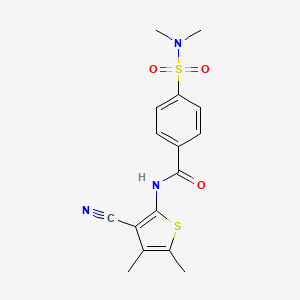
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring substituted with cyano and dimethyl groups, along with a benzamide moiety. The chemical formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 288.37 g/mol |
| Canonical SMILES | CC1=C(SC(=C1C#N)N(C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, the compound's unique structural features may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The mechanism of action may involve the modulation of enzyme activities or interaction with specific cellular receptors, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
These results suggest that the compound could serve as a lead in developing new anticancer drugs.
Molecular docking studies have provided insights into how this compound interacts with biological targets. It appears to bind effectively to certain enzymes involved in metabolic processes, potentially inhibiting their activity and altering cellular functions. This binding may lead to downstream effects such as cell cycle arrest or apoptosis.
Case Studies
Several case studies have examined the biological activity of structurally related compounds:
- Study on Benzothiazole Derivatives : Analogous compounds demonstrated significant antitumor activity in both 2D and 3D cell culture systems, indicating that structural modifications can enhance therapeutic efficacy .
- Antimicrobial Efficacy Studies : Research has shown that compounds similar to this compound exhibit varied antimicrobial activities against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-10-11(2)23-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)24(21,22)19(3)4/h5-8H,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHRYZEGNTAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














